(4-Bromo-5-cyclopropyl-2-methylphenyl)boronic acid
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Overview
Description
(4-Bromo-5-cyclopropyl-2-methylphenyl)boronic acid is an organoboron compound that has garnered attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a brominated phenyl ring, which also contains cyclopropyl and methyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of palladium-catalyzed borylation reactions, where a brominated phenyl compound is treated with a boron reagent such as bis(pinacolato)diboron under mild conditions .
Industrial Production Methods
On an industrial scale, the production of (4-Bromo-5-cyclopropyl-2-methylphenyl)boronic acid may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations, thereby optimizing the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-5-cyclopropyl-2-methylphenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, which facilitate the deprotonation of the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Phenols: Resulting from oxidation of the boronic acid group.
Scientific Research Applications
(4-Bromo-5-cyclopropyl-2-methylphenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which (4-Bromo-5-cyclopropyl-2-methylphenyl)boronic acid exerts its effects is primarily through its participation in chemical reactions. In Suzuki-Miyaura cross-coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylboronic Acid: Similar in structure but lacks the cyclopropyl and methyl substituents.
4-(Methylthio)phenylboronic Acid: Contains a methylthio group instead of the cyclopropyl and methyl groups.
Uniqueness
(4-Bromo-5-cyclopropyl-2-methylphenyl)boronic acid is unique due to the presence of both cyclopropyl and methyl substituents on the phenyl ring, which can influence its reactivity and the types of products formed in chemical reactions. These substituents can also affect the compound’s physical properties, such as solubility and stability .
Properties
Molecular Formula |
C10H12BBrO2 |
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Molecular Weight |
254.92 g/mol |
IUPAC Name |
(4-bromo-5-cyclopropyl-2-methylphenyl)boronic acid |
InChI |
InChI=1S/C10H12BBrO2/c1-6-4-10(12)8(7-2-3-7)5-9(6)11(13)14/h4-5,7,13-14H,2-3H2,1H3 |
InChI Key |
SHXJIQOITKGPBP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1C)Br)C2CC2)(O)O |
Origin of Product |
United States |
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